molecular formula C34H55N3O6 B14236639 L-Valinamide, N-[(1,1-dimethylethoxy)carbonyl]-N,beta,beta-trimethyl-L-phenylalanyl-N-[(1S,2E)-4-ethoxy-3-methyl-1-(1-methylethyl)-4-oxo-2-buten-1-yl]-N,3-dimethyl-

L-Valinamide, N-[(1,1-dimethylethoxy)carbonyl]-N,beta,beta-trimethyl-L-phenylalanyl-N-[(1S,2E)-4-ethoxy-3-methyl-1-(1-methylethyl)-4-oxo-2-buten-1-yl]-N,3-dimethyl-

Cat. No.: B14236639
M. Wt: 601.8 g/mol
InChI Key: UCUGHLRPMCEWCW-UHFFFAOYSA-N
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Description

L-Valinamide, N-[(1,1-dimethylethoxy)carbonyl]-N,beta,beta-trimethyl-L-phenylalanyl-N-[(1S,2E)-4-ethoxy-3-methyl-1-(1-methylethyl)-4-oxo-2-buten-1-yl]-N,3-dimethyl-: is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Valinamide, N-[(1,1-dimethylethoxy)carbonyl]-N,beta,beta-trimethyl-L-phenylalanyl-N-[(1S,2E)-4-ethoxy-3-methyl-1-(1-methylethyl)-4-oxo-2-buten-1-yl]-N,3-dimethyl- involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the protection of amino groups using tert-butoxycarbonyl (Boc) groups. Subsequent steps involve the coupling of various amino acids and other functional groups under controlled conditions, often using coupling agents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

Industrial Production Methods

Industrial production of this compound may involve automated peptide synthesizers, which allow for the precise addition of amino acids and other components in a stepwise manner. The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product, ensuring high purity and yield.

Chemical Reactions Analysis

Types of Reactions

L-Valinamide, N-[(1,1-dimethylethoxy)carbonyl]-N,beta,beta-trimethyl-L-phenylalanyl-N-[(1S,2E)-4-ethoxy-3-methyl-1-(1-methylethyl)-4-oxo-2-buten-1-yl]-N,3-dimethyl- can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen atoms into the molecule, potentially altering its functional groups.

    Reduction: This reaction can remove oxygen atoms or add hydrogen atoms, changing the oxidation state of the molecule.

    Substitution: This reaction can replace one functional group with another, modifying the molecule’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

L-Valinamide, N-[(1,1-dimethylethoxy)carbonyl]-N,beta,beta-trimethyl-L-phenylalanyl-N-[(1S,2E)-4-ethoxy-3-methyl-1-(1-methylethyl)-4-oxo-2-buten-1-yl]-N,3-dimethyl- has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules like proteins and nucleic acids.

    Medicine: Investigated for potential therapeutic applications, including as a drug candidate.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of L-Valinamide, N-[(1,1-dimethylethoxy)carbonyl]-N,beta,beta-trimethyl-L-phenylalanyl-N-[(1S,2E)-4-ethoxy-3-methyl-1-(1-methylethyl)-4-oxo-2-buten-1-yl]-N,3-dimethyl- involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to changes in cellular function. The exact molecular targets and pathways depend on the specific context in which the compound is used.

Comparison with Similar Compounds

Similar compounds to L-Valinamide, N-[(1,1-dimethylethoxy)carbonyl]-N,beta,beta-trimethyl-L-phenylalanyl-N-[(1S,2E)-4-ethoxy-3-methyl-1-(1-methylethyl)-4-oxo-2-buten-1-yl]-N,3-dimethyl- include other peptide-based molecules with similar functional groups. These compounds may share some properties but differ in their specific structures and applications. Examples include:

  • L-Valinamide, N-[(1,1-dimethylethoxy)carbonyl]-N-methyl-L-valyl-N-[(1S,2R)-4-[(2S)-2-[(1R,2R)-2-carboxy-1-methoxypropyl]-1-pyrrolidinyl]-2-methoxy-1-[(1S)-1-methylpropyl]-4-oxobutyl]-N-methyl-
  • L-Valinamide, N-[(1,1-dimethylethoxy)carbonyl]-L-valyl-N-dodecyl-

Properties

Molecular Formula

C34H55N3O6

Molecular Weight

601.8 g/mol

IUPAC Name

ethyl 4-[[3,3-dimethyl-2-[[3-methyl-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-3-phenylbutanoyl]amino]butanoyl]-methylamino]-2,5-dimethylhex-2-enoate

InChI

InChI=1S/C34H55N3O6/c1-15-42-30(40)23(4)21-25(22(2)3)36(13)29(39)26(32(5,6)7)35-28(38)27(37(14)31(41)43-33(8,9)10)34(11,12)24-19-17-16-18-20-24/h16-22,25-27H,15H2,1-14H3,(H,35,38)

InChI Key

UCUGHLRPMCEWCW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=CC(C(C)C)N(C)C(=O)C(C(C)(C)C)NC(=O)C(C(C)(C)C1=CC=CC=C1)N(C)C(=O)OC(C)(C)C)C

Origin of Product

United States

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